molecular formula C15H16N2O5 B14262919 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine CAS No. 138428-45-2

2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine

Cat. No.: B14262919
CAS No.: 138428-45-2
M. Wt: 304.30 g/mol
InChI Key: ODABJBHKMBUSKX-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine is a chemical compound that features a pyrimidine ring substituted with two methoxy groups and a phenoxy group that contains a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine typically involves the following steps:

    Formation of the 1,3-Dioxolane Moiety: This is achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

    Synthesis of the Phenoxy Intermediate: The phenoxy group is introduced by reacting the 1,3-dioxolane derivative with a suitable phenol derivative under basic conditions.

    Formation of the Pyrimidine Ring: The final step involves the reaction of the phenoxy intermediate with a pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various phenoxy and pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine is unique due to its combination of a pyrimidine ring with methoxy groups and a phenoxy group containing a 1,3-dioxolane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

138428-45-2

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine

InChI

InChI=1S/C15H16N2O5/c1-18-12-9-13(19-2)17-15(16-12)22-11-6-4-3-5-10(11)14-20-7-8-21-14/h3-6,9,14H,7-8H2,1-2H3

InChI Key

ODABJBHKMBUSKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2C3OCCO3)OC

Origin of Product

United States

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